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molecular formula C8H10N2O B1271630 4-(Aminomethyl)benzamide CAS No. 369-53-9

4-(Aminomethyl)benzamide

Cat. No. B1271630
M. Wt: 150.18 g/mol
InChI Key: JKIHDSIADUBKPU-UHFFFAOYSA-N
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Patent
US07227036B2

Procedure details

In a reactor equipped with a motor-driven stirrer, 45 g of water, 1.38 g of sodium hydroxide (reagent, purity: 96%) and 43.56 g of p-aminomethylbenzonitrile were charged in this sequence and then stirred at room temperature. 74.8 g of 30 wt % hydrogen peroxide water was gradually added so that the reaction temperature reaches 30° C. or lower, followed by mixing with stirring. After foaming and temperature rise were terminated, the reaction solution was cooled to 5° C. The deposited crystal was collected by filtration and then dried to obtain 41.92 g of p-aminomethylbenzamide (yield based on p-aminomethylbenzonitrile: 81%). The purity of p-aminomethylbenzamide determined by analyzing using high-performance liquid chromatograph was 97%.
Name
hydrogen peroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
43.56 g
Type
reactant
Reaction Step Two
Name
Quantity
45 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH2:3][CH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.O.OO>O>[NH2:10][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([C:4]([NH2:3])=[O:1])=[CH:6][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
hydrogen peroxide water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.OO
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
43.56 g
Type
reactant
Smiles
NCC1=CC=C(C#N)C=C1
Name
Quantity
45 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor equipped with a motor-driven stirrer
CUSTOM
Type
CUSTOM
Details
reaches 30° C.
ADDITION
Type
ADDITION
Details
by mixing
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
temperature rise were terminated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The deposited crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.92 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 809%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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